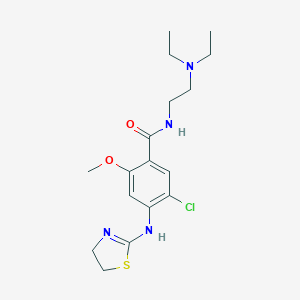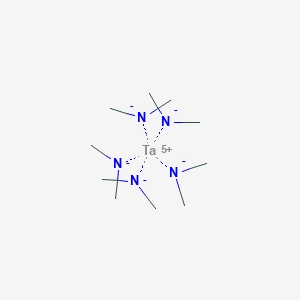![molecular formula C9H9NO B008903 5,6-Dimethylfuro[2,3-b]pyridine CAS No. 105783-88-8](/img/structure/B8903.png)
5,6-Dimethylfuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Additionally, 5,6-Dimethylfuro[2,3-b]pyridine has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which play a role in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethylfuro[2,3-b]pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and suppress inflammation. In vivo studies have shown that 5,6-Dimethylfuro[2,3-b]pyridine can reduce tumor growth in animal models and alleviate symptoms of inflammatory diseases. However, the safety and toxicity of this compound have not been fully evaluated, and further studies are needed to assess its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethylfuro[2,3-b]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, this compound exhibits good stability and can be stored for extended periods without degradation. However, the main limitation of 5,6-Dimethylfuro[2,3-b]pyridine is its limited solubility in water, which can make it challenging to study its biological activity in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethylfuro[2,3-b]pyridine. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the evaluation of its safety and toxicity in animal models and human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5,6-Dimethylfuro[2,3-b]pyridine and to identify its molecular targets. Finally, the potential applications of this compound in various fields, such as drug development and material science, should be explored further.
Conclusion:
In conclusion, 5,6-Dimethylfuro[2,3-b]pyridine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its future applications.
Métodos De Síntesis
The synthesis of 5,6-Dimethylfuro[2,3-b]pyridine involves the reaction between 2-methyl-3-pyridylcarbinol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the desired compound. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5,6-Dimethylfuro[2,3-b]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anticancer activities, making it a promising candidate for drug development. In material science, 5,6-Dimethylfuro[2,3-b]pyridine has been used as a building block for the synthesis of functional materials, such as organic semiconductors and liquid crystals. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
105783-88-8 |
|---|---|
Nombre del producto |
5,6-Dimethylfuro[2,3-b]pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
5,6-dimethylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3 |
Clave InChI |
ZVZFEJIVZQSMCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1C)OC=C2 |
SMILES canónico |
CC1=CC2=C(N=C1C)OC=C2 |
Sinónimos |
Furo[2,3-b]pyridine, 5,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



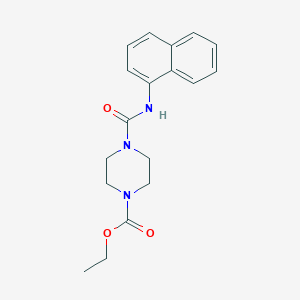
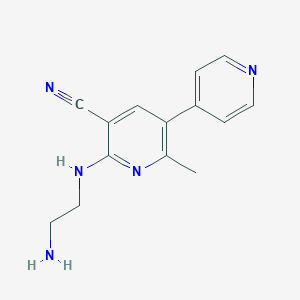
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)




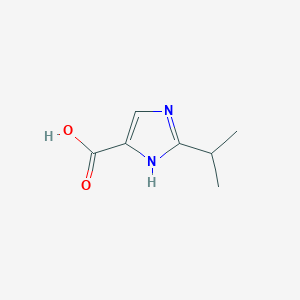
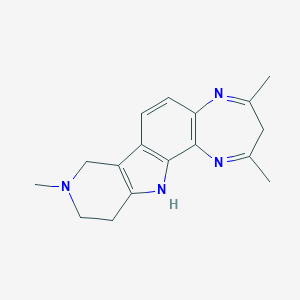


![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
